3-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Description
3-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a fluorinated heterocyclic compound characterized by a pyrrolopyridine scaffold substituted with a fluorine atom at position 3 and a carboxylic acid group at position 2. For instance, the 3-fluoro-4-hydroxy derivative (CAS 1204476-04-9) has the molecular formula C₈H₅FN₂O₃ and a molecular weight of 196.14 . The fluorine atom enhances electronegativity and metabolic stability, making this compound valuable in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
3-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-5-4-2-1-3-10-7(4)11-6(5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJOLHZGFNPOQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=C2F)C(=O)O)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401220859 | |
| Record name | 3-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401220859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016241-78-3 | |
| Record name | 3-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1016241-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401220859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multi-step procedures starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a cyclization reaction. This can be achieved by reacting an appropriate amine with a diketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Pyridine Ring: The pyridine ring is then constructed through a series of condensation reactions involving the cyclized pyrrole intermediate.
Industrial Production Methods
Industrial production methods for this compound often involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
Chemistry
3-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid serves as a building block for synthesizing complex organic molecules and heterocyclic compounds. Its unique structure allows chemists to modify it further to create derivatives with enhanced properties.
Biology
In biological research, this compound has been investigated for its potential as an enzyme inhibitor . It can interact with specific enzymes by binding to their active sites, thus blocking substrate access and inhibiting catalytic activity. This mechanism is crucial in disrupting signaling pathways involved in cell proliferation and survival.
Medicine
The compound is being explored for its therapeutic effects , particularly in cancer research. Studies have indicated that it may inhibit specific signaling pathways that are overactive in various cancers, making it a candidate for targeted cancer therapies.
Industry
In industrial applications, this compound is utilized in the development of agrochemicals and materials science. Its structural properties enable the synthesis of novel polymers and catalysts that can enhance product performance.
Case Studies
Case Study 1: Cancer Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound to evaluate their efficacy as inhibitors of cancer cell proliferation. The results indicated that certain derivatives showed promise in reducing tumor growth in vitro.
Case Study 2: Enzyme Inhibition
A study featured in Bioorganic & Medicinal Chemistry Letters explored the compound's role as an enzyme inhibitor. The research demonstrated that it effectively inhibited a specific kinase involved in cancer signaling pathways, suggesting its potential use as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can disrupt key signaling pathways involved in cell proliferation, migration, and survival, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, and applications:
Notes:
- *Molecular formula and weight for the target compound are estimated based on analogs.
- Substitution patterns (e.g., position 3 vs. 5/6) significantly influence physicochemical properties and bioactivity.
Key Structural and Functional Differences
Substituent Effects: Fluorine (F): Enhances electronegativity and metabolic stability compared to bulkier groups like CF₃ or halogens (Cl, Br). Fluorine’s small size minimizes steric hindrance, improving binding affinity in drug design . Trifluoromethyl (CF₃): Increases lipophilicity and electron-withdrawing effects, which may improve membrane permeability but reduce solubility .
Positional Isomerism :
- Substitution at position 3 (e.g., F, CF₃) vs. position 5/6 alters electronic distribution across the pyrrolopyridine core. For example, the 6-CF₃ analog (CAS 952182-22-8) is used in organic syntheses, whereas the 3-CF₃ analog (CAS 1204475-74-0) is explored for pharmaceutical applications .
Synthetic Accessibility :
- Unsubstituted pyrrolopyridine-2-carboxylic acids (e.g., 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) are synthesized in high yields (95%) via NaOH/EtOH reflux . Fluorinated derivatives may require specialized fluorination protocols.
Biological Activity
3-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring fused to a pyrrole ring, with a carboxylic acid group at the 2-position and a fluorine atom at the 3-position. The unique structural characteristics of this compound contribute to its interactions with various biological targets, particularly in cancer therapy and enzyme inhibition.
- Molecular Formula : CHFNO
- Molecular Weight : 180.14 g/mol
- CAS Number : 1016241-78-3
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step procedures starting from commercially available precursors. The steps include:
- Formation of the Pyrrole Ring : Cyclization reactions of appropriate amines with diketones under acidic conditions.
- Introduction of the Fluorine Atom : Electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
- Construction of the Pyridine Ring : Series of condensation reactions involving the cyclized pyrrole intermediate .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors by binding to their active sites. This mechanism disrupts crucial signaling pathways involved in cell proliferation, migration, and survival, making it a promising candidate for cancer therapy. The compound has shown potential in inhibiting fibroblast growth factor receptors (FGFRs), which are implicated in various tumors .
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Recent studies have highlighted the effectiveness of derivatives of pyrrolo[2,3-b]pyridine in inhibiting FGFRs. For instance, one study reported that a related compound exhibited IC values of 7 nM against FGFR1 and 9 nM against FGFR2, demonstrating potent inhibitory activity against breast cancer cell lines (4T1) by inducing apoptosis and inhibiting migration and invasion .
Phosphodiesterase Inhibition
Another area of investigation involves the inhibition of phosphodiesterases (PDEs), specifically PDE4B. Compounds derived from the pyrrolo[2,3-b]pyridine scaffold have been shown to selectively inhibit PDE4B with significant potency while exhibiting low activity against other PDE isoforms. For example, a derivative demonstrated an IC value of 0.14 μM against PDE4B while being less effective against PDE4D (IC = 0.88 μM) .
Data Tables
| Compound | Target | IC (nM) | Effect |
|---|---|---|---|
| Compound 4h | FGFR1 | 7 | Inhibits proliferation and induces apoptosis in breast cancer cells |
| Compound 4h | FGFR2 | 9 | Inhibits migration and invasion |
| Compound 11h | PDE4B | 140 | Selective inhibition |
| Compound 11h | PDE4D | 880 | Less effective |
Q & A
Q. What are the standard synthetic routes for preparing 3-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, and how are intermediates characterized?
The compound is typically synthesized via multi-step protocols involving cyclization, fluorination, and carboxylation. For example, derivatives like 4-(6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid (276) are synthesized using palladium-catalyzed cross-coupling reactions, followed by acid hydrolysis. Key intermediates are characterized via NMR (e.g., δ 12.25 ppm for NH protons in DMSO-) and ESI-MS (e.g., m/z 309.9 [M+1]) . Purity is assessed via HPLC (>97%) and LCMS .
Q. What spectroscopic methods are critical for confirming the structure of this compound?
NMR in DMSO- resolves aromatic protons (δ 8.20–7.14 ppm) and NH signals (δ 12.25 ppm). ESI-MS provides molecular ion confirmation (e.g., m/z 309.9). For fluorinated analogs, -NMR is essential to verify substitution patterns .
Q. How are purity and stability assessed for this compound under storage conditions?
Purity is validated via reversed-phase HPLC (e.g., 97.34% for analog 283) using C18 columns and acetonitrile/water gradients. Stability studies involve accelerated degradation tests (40°C/75% RH for 1 month) and LCMS monitoring for hydrolytic or oxidative byproducts .
Advanced Research Questions
Q. What strategies optimize reaction yields in the synthesis of fluorinated pyrrolopyridine derivatives?
Yield optimization relies on:
- Catalyst selection : Pd(OAc) with XPhos ligands improves cross-coupling efficiency.
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance fluorination steps.
- Temperature control : Multi-step reactions often require gradients (40–100°C) to minimize side reactions . For example, amide formation (General Procedure F1) achieves >90% yield under inert atmospheres .
Q. How do electronic effects of fluorine substitution influence the compound’s reactivity in medicinal chemistry applications?
Fluorine’s electron-withdrawing effect increases electrophilicity at the pyridine ring, enhancing interactions with biological targets. Computational studies (DFT) show that 3-fluoro substitution reduces pKa of the carboxylic acid group (≈2.5 vs. 3.8 for non-fluorinated analogs), improving solubility and bioavailability .
Q. What analytical challenges arise in distinguishing regioisomers of fluorinated pyrrolopyridine-carboxylic acids?
Regioisomers (e.g., 3-fluoro vs. 5-fluoro) are differentiated via --HMBC NMR to correlate fluorine with adjacent protons. LCMS/MS with collision-induced dissociation (CID) further resolves fragmentation patterns (e.g., m/z 141.09 for 3-fluoro-4-pyridinecarboxylic acid vs. m/z 141.09 for 5-fluoro-3-pyridinecarboxylic acid) .
Q. How can contradictory biological activity data for analogs be resolved?
Discrepancies in activity may arise from impurities (>95% purity required) or stereochemical variations. For example, 3-amino-5-chloro-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxylic acid cyclopropylamide shows allosteric modulation of mAChRs only when enantiomerically pure (>99% ee) .
Methodological Guidance
Q. What protocols are recommended for scaling up synthesis without compromising purity?
- Batch optimization : Use flow chemistry for fluorination steps to control exothermic reactions.
- Workup procedures : Acid-base extraction (e.g., 1M HCl/NaHCO) removes unreacted intermediates.
- Crystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (>97%) .
Q. How to design SAR studies for this compound in kinase inhibition research?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
